Fmoc-4-hydrazinobenzoic acid
Overview
Description
Preparation Methods
The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
Fmoc-4-hydrazinobenzoic acid undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, often resulting in the formation of hydrazine derivatives.
Substitution: The compound is known to participate in substitution reactions, particularly in peptide synthesis, where it acts as a linker.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine . The major products formed from these reactions vary but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Fmoc-4-hydrazinobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-4-hydrazinobenzoic acid primarily involves its role as a linker in peptide synthesis. The Fmoc group protects the hydrazine moiety during the synthesis process, preventing unwanted reactions . Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the active hydrazine group . This allows for further reactions or modifications to the peptide .
Comparison with Similar Compounds
Fmoc-4-hydrazinobenzoic acid can be compared with other similar compounds, such as:
4-Hydrazinobenzoic acid: This compound lacks the Fmoc group and is less commonly used in peptide synthesis.
Fmoc-3-Abz-OH: Another Fmoc-protected compound used in peptide synthesis, but with different functional groups.
Fmoc-D-His (Trt)-OH: A similar compound used in peptide synthesis, but with a different amino acid derivative.
The uniqueness of this compound lies in its specific functional groups that make it highly suitable for use as a linker in peptide synthesis, providing stability and ease of removal under mild conditions .
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVJMSRGLQCZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373267 | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214475-53-3 | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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